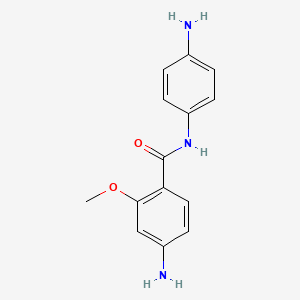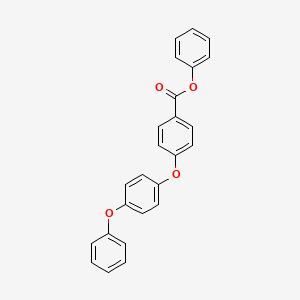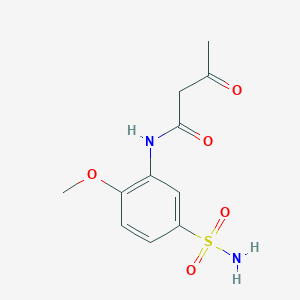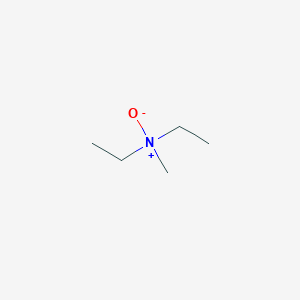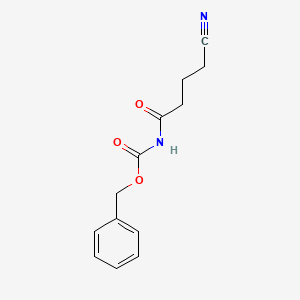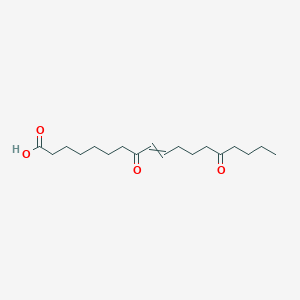
8,14-Dioxooctadec-9-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,14-Dioxooctadec-9-enoic acid is a chemical compound that belongs to the class of fatty acids It is characterized by the presence of two keto groups at the 8th and 14th positions and a double bond at the 9th position of an 18-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8,14-Dioxooctadec-9-enoic acid typically involves the oxidation of oleic acid. One common method includes the use of potassium permanganate (KMnO4) as an oxidizing agent under acidic conditions. The reaction proceeds through the formation of intermediate diols, which are subsequently oxidized to yield the desired diketone product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also explored to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 8,14-Dioxooctadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of shorter-chain carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The keto groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Grignard reagents and organolithium compounds are often used for nucleophilic substitution reactions.
Major Products:
Oxidation: Shorter-chain carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8,14-Dioxooctadec-9-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and inflammation-related diseases.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 8,14-Dioxooctadec-9-enoic acid involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in lipid metabolism and inflammation. It is believed to exert its effects by altering the expression of genes related to these pathways, leading to changes in cellular processes such as lipid synthesis, degradation, and inflammatory response.
Vergleich Mit ähnlichen Verbindungen
Oleic Acid: A monounsaturated fatty acid with a single double bond at the 9th position.
Stearic Acid: A saturated fatty acid with no double bonds.
Linoleic Acid: A polyunsaturated fatty acid with two double bonds at the 9th and 12th positions.
Comparison: 8,14-Dioxooctadec-9-enoic acid is unique due to the presence of two keto groups and a double bond, which imparts distinct chemical reactivity and biological activity compared to other fatty acids
Eigenschaften
CAS-Nummer |
116169-86-9 |
|---|---|
Molekularformel |
C18H30O4 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
8,14-dioxooctadec-9-enoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-11-16(19)13-8-6-9-14-17(20)12-7-4-5-10-15-18(21)22/h9,14H,2-8,10-13,15H2,1H3,(H,21,22) |
InChI-Schlüssel |
WYVJFOZRDSHDDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)CCCC=CC(=O)CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


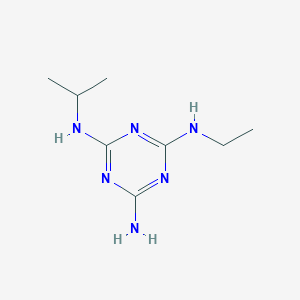
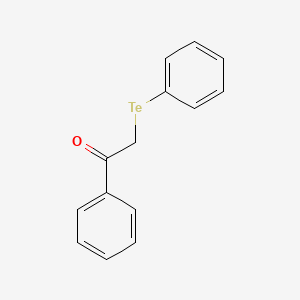
![5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14307910.png)
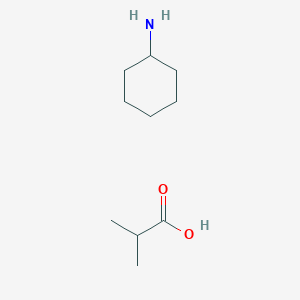
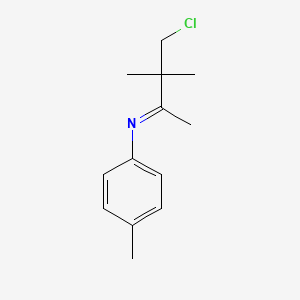
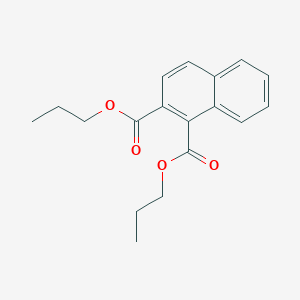
![Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14307950.png)

![3-(Phenylsulfanyl)-3,4-dihydro-2H-furo[2,3-h][1]benzopyran-6-ol](/img/structure/B14307963.png)
